Alcaloidi di Vobasan

Vobasan alkaloids are a class of natural products isolated from the plant *Vobasania japonica*, which belongs to the family Menispermaceae. These alkaloids exhibit diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Structurally, Vobasan alkaloids typically contain a tricyclic core with various substitutions at specific positions, contributing to their unique pharmacological profiles.

In recent years, extensive studies have been conducted on the structural elucidation, biosynthesis, and bioactivity of Vobasan alkaloids. The anti-inflammatory effects are mainly attributed to their ability to inhibit inflammatory mediator release and suppress pro-inflammatory cytokine production. Additionally, these compounds demonstrate potential in treating neurodegenerative diseases due to their neuroprotective activities, including the prevention of neuronal apoptosis and improvement of synaptic function.

Owing to their promising therapeutic potentials, Vobasan alkaloids are being explored as lead structures for drug development. Further research is ongoing to optimize these natural products for better efficacy and reduced side effects in clinical applications.

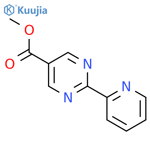

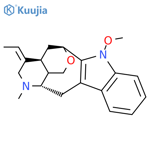

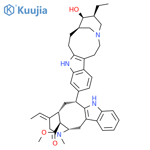

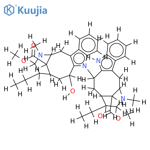

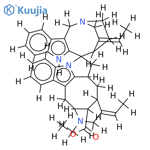

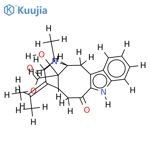

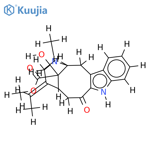

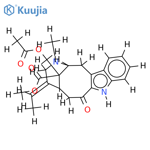

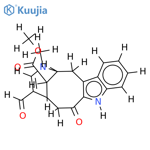

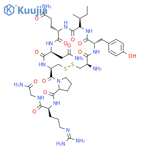

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

N-Methoxyanhydrovobasinediol | 125180-42-9 | C21H26N2O2 |

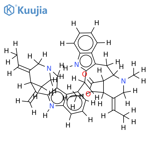

|

Capuvosine | 57533-88-7 | C40H50N4O3 |

|

Hazuntamine | 155885-77-1 | C42H54N4O5 |

|

Monogagaine | 98360-63-5 | C39H44N4O2 |

|

17-hydroxy-3-oxo-vobasane-16-carboxylic acid methyl ester | 6817-40-9 | C22H27N2O4 |

|

17-hydroxy-3-oxo-vobasane-16-carboxylic acid methyl ester | 7080-82-2 | C22H27N2O4 |

|

17-acetoxy-3-oxo-vobasane-16-carboxylic acid methyl ester | 3668-21-1 | C24H28N2O5 |

|

16-epivobasenal | 131724-58-8 | C20H20N2O4 |

|

Pseudovobparicine | 99023-48-0 | C39H44N4O2 |

|

Conoduramine; 3'-Oxo, 19,20β-dihydro | 2022166-51-2 | C43H52N4O6 |

Letteratura correlata

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

Fornitori consigliati

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

Oxytocin, 8-L-arginine- Cas No: 113-80-4

Oxytocin, 8-L-arginine- Cas No: 113-80-4 -

-